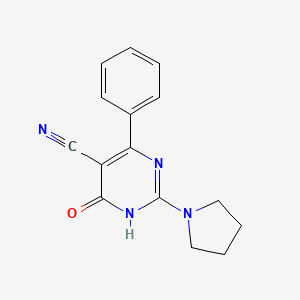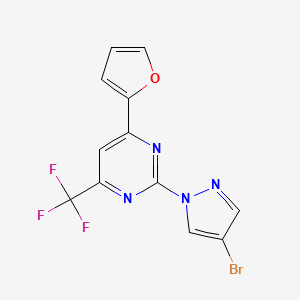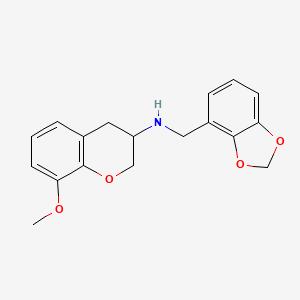
6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrile, also known as Pyrimidinedione, is a chemical compound with a molecular formula of C14H13N3O2. It is a synthetic compound that has been used in scientific research for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrileone is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting various enzymes and proteins involved in cell growth, inflammation, and viral replication. 6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrileone has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in DNA synthesis. It has also been found to inhibit the activity of the protein kinase CK2, which is involved in cell growth and proliferation. Additionally, 6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrileone has been shown to inhibit the activity of the viral protease, which is involved in viral replication.
Biochemical and Physiological Effects:
6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrileone has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death. 6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrileone has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, 6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrileone has been found to inhibit viral replication by interfering with the activity of viral enzymes and proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrileone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been extensively studied for its potential therapeutic applications, and there is a significant amount of research available on its mechanism of action and biochemical and physiological effects. However, 6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrileone also has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its effects on normal cells are not fully understood. Additionally, 6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrileone has not yet been tested in clinical trials, so its therapeutic potential in humans is not yet known.
Direcciones Futuras
There are several future directions for research on 6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrileone. One direction is to further investigate its potential as an anti-cancer agent. This could involve studying its effects on different types of cancer cells and exploring its potential as a combination therapy with other anti-cancer agents. Another direction is to investigate its potential as an anti-viral agent. This could involve studying its effects on other viruses and exploring its potential as a treatment for viral infections. Additionally, further research could be conducted to better understand its mechanism of action and its effects on normal cells.
Métodos De Síntesis
6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrileone is synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the reaction of pyrrolidine with ethyl acetoacetate to produce 2-(1-pyrrolidinyl)acetoacetic acid ethyl ester. This compound is then reacted with phenyl isocyanate to produce 4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydropyrimidine-5-carbonitrile. The final step involves oxidation of the compound using potassium permanganate to produce 6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrileone.
Aplicaciones Científicas De Investigación
6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrileone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. 6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrileone has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrileone has been shown to inhibit the replication of certain viruses, including HIV and hepatitis C virus.
Propiedades
IUPAC Name |
6-oxo-4-phenyl-2-pyrrolidin-1-yl-1H-pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c16-10-12-13(11-6-2-1-3-7-11)17-15(18-14(12)20)19-8-4-5-9-19/h1-3,6-7H,4-5,8-9H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDSKVQDOZGNOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=C(C(=O)N2)C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5968349.png)
![1-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-3-piperidinol](/img/structure/B5968363.png)
![2-(2-fluorophenyl)-N-[2-(2-furyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B5968367.png)

![2-oxo-N-[2-(2,2,2-trifluoroethoxy)ethyl]-1,2,3,4-tetrahydro-6-quinolinesulfonamide](/img/structure/B5968381.png)

![(1S*,4S*)-2-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B5968392.png)
![2,6-dimethoxy-N-[1-(4-pyrimidinyl)ethyl]nicotinamide](/img/structure/B5968393.png)
![N-(2-{[2-(5-bromo-2-hydroxybenzylidene)hydrazino]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B5968394.png)
![3-methyl-4-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5968403.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-phenylacrylamide](/img/structure/B5968409.png)
![N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(2-methoxyphenyl)-N-methylethanamine](/img/structure/B5968420.png)
![1-(2-methyl-1H-imidazol-4-yl)-N-[(2-phenoxy-3-pyridinyl)methyl]methanamine](/img/structure/B5968421.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-[(3-methyl-3-piperidinyl)methoxy]nicotinamide](/img/structure/B5968429.png)
